Potasan is identified as a thiophosphoric acid ester insecticide from the coumarin series. Its key chemical characteristics are summarized below [1].
| Property | Description |
|---|---|
| CAS No. | 299-45-6 |
| IUPAC Name | O,O-Diethyl O-4-methyl-2-oxo-2H-chromen-7-yl phosphorothioate; 7-diethoxyphosphinothioyloxy-4-methylchromen-2-one |
| Molecular Formula | C₁₄H₁₇O₅PS |
| Molecular Weight | 328.32 g/mol |
| SMILES | CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |
| Structure | Hybrid structure combining a 4-methylcoumarin moiety with a diethyl phosphorothioate group linked via an ether bridge at the 7-position. |
| Appearance | Solid powder |
While explicit synthetic details for this compound are not fully detailed in the search results, its structure suggests a plausible multi-step process [1]:
For detecting and quantifying coumarin compounds in complex matrices (highly relevant for studying this compound metabolites), a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method can be employed [2] [3]. The general workflow is as follows:
LC-MS/MS workflow for coumarin analysis
Key Technical Details [2] [3]:
[M+H]⁺ to a specific product ion is monitored.The biological profile of this compound is inferred from its hybrid structure [1].
| Activity Aspect | Description |
|---|---|
| Primary Mechanism | Inhibition of Acetylcholinesterase (AChE), a key enzyme in neurotransmission. The phosphorothioate group likely acts as an irreversible phosphorylation agent. |
| Structural Advantage | The coumarin moiety may contribute to target specificity. Some coumarins inhibit specific residues in insect AChE, potentially sparing non-target species. |
| Metabolism & Toxicity | The P=S (phosphorothioate) group is generally more stable than P=O (oxon), which could influence its environmental persistence and toxicokinetics. |
The search results highlight several areas where information on this compound is lacking [1]:
For a structured approach to researching a chemical's environmental fate, you can use the following framework, which outlines the key data and studies required for a comprehensive assessment [1] [2] [3].
| Assessment Area | Key Parameters & Data Requirements |
|---|---|
| Physical-Chemical Properties | Water solubility, octanol-water partition coefficient (Log KOW), soil adsorption coefficient (Kd), vapor pressure [1]. |
| Persistence & Degradation | Biodegradation half-life (water, soil), photodegradation rate, hydrolysis rate, identification of major transformation products [2] [4]. |
| Mobility & Transport Modeling | Advection-Dispersion-Reaction (ADR) equation parameters: retardation factor (R), dispersion coefficients (D), decay rate (λ) [3]. |
| Ecotoxicology | Acute and chronic toxicity data for fish, invertebrates, aquatic plants; Predicted No-Effect Concentration (PNEC) [1] [5]. |
| Monitoring & Exposure | Measured environmental concentrations (water, sediment, biota); Predicted Environmental Concentration (PEC); modeling (e.g., probabilistic exposure models) [1]. |
When primary literature on a chemical is scarce, the following experimental methodologies from research on other agrochemicals can serve as a template for investigating Potasan [2] [4].
The logical relationships and workflows for assessing a chemical's environmental fate can be visualized through the following diagram, which integrates the key concepts discussed.
This workflow outlines the key stages and data dependencies for a comprehensive environmental risk assessment of a chemical.
Since direct data on this compound is unavailable, I suggest these alternative research strategies:
This compound (CAS 299-45-6) is a characterized chemical compound used as an analytical reference standard in drug development and is not meant for human use [1].
A key finding is that this compound has been identified as a metabolite of Coumaphos, an organophosphorus insecticide [2]. The metabolic relationship can be summarized as follows:
Figure 1: Simplified metabolic pathway of Coumaphos, showing this compound as one of several metabolites. Based on information from [2].
These metabolites, including this compound, have been found in various samples, prompting the development of analytical methods for biomonitoring exposure [2].
While a specific protocol for this compound was not found, recent research provides a detailed method for detecting its related primary metabolite, Chlorferron (CFN), using a Molecularly Imprinted Polymer (MIP) sensor [2]. This method offers high sensitivity and selectivity.
Objective: To develop a highly sensitive and selective electrochemical sensor for the detection and quantification of Chlorferron (CFN) in biological samples [2].
Key Experimental Workflow:
Figure 2: Experimental workflow for the creation and use of a Molecularly Imprinted Polymer (MIP) sensor for chlorferron detection [2].
Summary of Sensor Performance: The developed CFN-MIP sensor showed excellent performance, making it suitable for detecting trace levels in complex biological matrices [2].
| Parameter | Performance Value |
|---|---|
| Linear Range | 0.158 to 75 µM |
| Limit of Detection (LOD) | 0.158 µM |
| Limit of Quantitation (LOQ) | 0.48 µM |
| Median Precision (%RSD) | ~3% |
| Median Recovery | ~98% |
| Selectivity | High (signal change <16.8% with interferents) |
Potasan is a thiophosphoric acid ester insecticide from the coumarin series. The table below summarizes its core chemical identity and key physicochemical properties for easy reference [1] [2].
| Property | Description / Value |
|---|---|
| CAS No. | 299-45-6 [1] |
| IUPAC Name | O,O-diethyl O-4-methyl-2-oxo-2H-chromen-7-yl phosphorothioate or 7-diethoxyphosphinothioyloxy-4-methylchromen-2-one [1] [2] |
| Molecular Formula | C₁₄H₁₇O₅PS [1] |
| Molecular Weight | 328.32 g/mol [1] |
| SMILES | CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C [1] |
| XLogP3 | 4.1 (Indicates high lipophilicity) [2] |
| Appearance | Solid powder [1] |
| Melting Point | 39.5 - 41.3 °C [2] |
| Boiling Point | 210 °C (begins to decompose) [2] |
| Solubility | Insoluble in water; soluble in organic solvents like DMSO and acetonitrile [2] |
| Storage | Dry, dark and at 0 - 4 °C for short term or -20 °C for long term [2] |
As an organophosphosphate (OP), this compound's primary mechanism of action, shared by many OPs, is the inhibition of the acetylcholinesterase (AChE) enzyme [3] [4] [5].
The following diagram illustrates this key neurotoxic pathway and the intervention point for a common antidote.
Figure 1: Mechanism of this compound neurotoxicity via acetylcholinesterase inhibition and antidote action.
For the detection and quantification of this compound in research or environmental samples, standard analytical techniques for organophosphorus pesticides are applicable.
Given its high toxicity, strict safety protocols are mandatory when handling this compound in a laboratory setting [2].
While the basic toxicology of OPs is well-understood, research on this compound specifically has several gaps. A recent review on OPs highlights the need for more longitudinal data on the effects of chronic low-dose exposure, including neurobehavioral deficits and potential links to neurodegeneration [3]. Furthermore, a deeper understanding of its unique environmental fate, degradation metabolites, and their toxicity is required for accurate ecological risk assessment [4] [6].
The table below summarizes three highly precise techniques for potassium analysis, applicable to different sample types and requirements.
| Method | Principle | Key Components | Reported Performance | Typical Application |
|---|---|---|---|---|
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) [1] [2] | Ionizes sample and detects elements by mass-to-charge ratio. | ICP torch, mass spectrometer, internal standard (e.g., Cobalt-59). | Imprecision: <0.68% (CV); Recovery: ~99.8% [1] [2]. | Candidate reference method for serum potassium [1] [2]. |
| Porous Microneedle Electrochemical Sensor (PMES) [3] | Electrochemical detection in extracted interstitial fluid. | Porous microneedles, screen-printed electrodes, PEG-assisted collection. | High biocompatibility; clinically relevant detection of potassium and glucose [3]. | Minimally invasive, real-time health monitoring [3]. |
| Atomic Absorption Spectrometry (AAS) [4] | Atomizes sample and measures absorption of light at element-specific wavelength. | Hollow-cathode lamp (K), air-acetylene flame, cesium chloride buffer. | Standardized, robust method following international guidelines [4]. | Analysis of potassium in oenological (wine-related) products [4]. |
This protocol describes an improved candidate reference method for accurate serum potassium quantification [2].
The following diagram illustrates the workflow for this reference method:
This protocol outlines the use of a novel porous microneedle sensor for minimally invasive potassium sensing [3].
This is a standardized method for determining potassium content in wines and other oenological products [4].
When developing and validating an analytical method, consider the following:
The target analyte, Potasan, is an organophosphorus compound with specific known properties, which are crucial for method development [1].
The following is a suggested protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry.
The choice of sample preparation technique depends heavily on the sample matrix (e.g., environmental, biological). Here are two common approaches:
The core of the analysis is the GC-MS system. The parameters below are a starting point and require optimization.
Since a direct method for this compound is not available, optimization is critical. Key parameters to optimize based on general GC-MS principles and other application notes include [2] [3]:
The following table summarizes the key information and anticipated data for this compound analysis.
Table 1: Chemical Properties and Anticipated GC-MS Data for this compound
| Property / Parameter | Details and Anticipated Values |
|---|---|
| CAS Number | 299-45-6 [1] |
| Molecular Formula | C₁₄H₁₇O₅PS [1] |
| Molecular Weight | 328.32 g/mol [1] |
| Melting Point | 39.5 - 41.3 °C [1] |
| Boiling Point | ~210 °C (decomposition) [1] |
| Key Mass Spectral Fragments | To be confirmed by analysis of a standard. Likely to include the molecular ion [M]⁺ at m/z 328, and fragments from the loss of ethoxy groups. |
| Recommended GC Column | Mid-polarity capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane) |
| Safety & Hazard | Highly toxic (GHS Hazard Codes: T+, N). Risk statements include H300, H310, H330, H410 [1]. |
The following diagrams outline the overall analytical workflow and the key decision points for optimizing the sample preparation.
The table below summarizes core methods that provide valuable frameworks for metabolite analysis.
| Compound/Analyte | Key Technique | Separation Column | Mobile Phase (Gradient) | Key Metabolite Detection/Quantification Insight | Source |
|---|---|---|---|---|---|
| Secondary Metabolites from Pseudomonas [1] | LC/ESI/MS | Thermo Hypersil Gold C18 | Gradient flow for metabolite separation | Confirmation of phenazines, lahorenoic acid, cyclic lipopeptide (WLIP) via [M+H]+ and [M+Na]+ ions. | [1] |
| Ten Related Substances in Vonoprazan Fumarate [2] | Stability-Indicating HPLC-UV | Not specified in abstract | Not specified in abstract | Method validated per ICH guidelines; separates and identifies multiple process-related impurities and degradants. | [2] |
| Azathioprine Metabolites (6-TGN & 6-MMPr) [3] | HPLC-UV | Waters Cortecs C18 (2.1x150 mm, 2.7 µm) | Water (with Ammonium Acetate/Acetic Acid) / Methanol | Metabolites hydrolyzed to 6-TG and 6-MMP; simultaneous determination in a rapid 5.5-min run. | [3] |
| 3-Deoxyanthocyanidins based on Carajurin [4] | HPLC-DAD | Silica-based phenyl column | Potassium Dihydrogen Phosphate Buffer / Acetonitrile / Methanol | Detection at 480 nm (λmax for 3D-anth); method validated for selectivity, linearity, and precision. | [4] |
Based on the search results, here are detailed protocols that exemplify a robust approach to method development and validation for metabolite analysis.
This protocol, adapted from the study on Pseudomonas metabolites, is ideal for initial, broad-spectrum metabolite detection and identification [1].
This protocol, based on the analysis of azathioprine metabolites, is a model for a precise, validated quantitative method suitable for therapeutic drug monitoring [3].
The following diagram illustrates the logical progression from sample preparation to data analysis, integrating steps from the protocols above.
To develop a specific protocol for this compound, you can integrate the approaches above:
This document provides researchers and pharmaceutical developers with current methodologies for analyzing potassium (K+) channel function, covering electrophysiological techniques, biosensor platforms, and computational approaches for drug discovery.
Table 1: Core Sensor Platforms for Potassium Channel Analysis
| Technology / Platform | Core Principle | Key Applications | Key Metrics / Sensitivity | Primary Advantages |
|---|---|---|---|---|
| Ion Channel Switch (ICS) Biosensor [1] [2] | Tethered Bilayer Lipid Membrane (tBLM) with ion channels (e.g., Gramicidin-A); conductance changes upon target binding [1]. | Protein, virus, antibody, and DNA detection in complex media (e.g., blood) [2]. | Sensitive to picomolar (pM) concentrations of proteins [2]. | Label-free, works in complex media; highly flexible for different receptors. |
| Planar Lipid Bilayer (PLB) [3] | Reconstitution of ion channels into an artificial lipid bilayer for single-channel current measurement [3]. | Functional characterization and pharmacological profiling of mitochondrial and other potassium channels [3]. | Single-channel conductance (pS), open probability [3]. | Single-channel sensitivity; controlled lipid environment; access to both membrane sides. |
| Patch-Clamp Electrophysiology [4] [5] [6] | High-resolution electrical recording from a patch of cell or organelle membrane [5]. | Measurement of ion currents through single channels or the whole cell; drug screening [6]. | Single-channel conductance (pS), whole-cell current (pA) [5]. | "Gold standard"; high sensitivity and selectivity; multiple configurations (cell-attached, whole-cell, etc.) [6]. |
| Molecular Dynamics (MD) Simulation [4] | Atom-by-atom computational simulation of ion movement through the channel pore [4]. | Atomic-level investigation of ion conduction, selectivity, and drug binding mechanisms [4]. | Atomic-resolution trajectories of ion movement [4]. | Provides atomic-level insights not accessible experimentally; verifies and interprets experimental data [4]. |
This protocol details the construction of a biosensor that transduces a molecular recognition event into a measurable change in ionic conductance [1] [2].
1. Principle The sensor is based on a tethered Bilayer Lipid Membrane (tBLM) incorporating ion channels. The binding of a target analyte to receptor molecules tethered to the membrane disrupts the conduction pathway of the ion channels, leading to a measurable decrease in conductance across the membrane [1] [2].
2. Materials and Reagents
3. Step-by-Step Procedure 1. Surface Functionalization: Clean the gold electrode. Incubate with a solution of thiolipids and spacer thiols to form a self-assembled monolayer that will serve as the foundation for the bilayer [1]. 2. Membrane Formation: Fuse phospholipids onto the tethered monolayer to form a complete hybrid tBLM. 3. Channel Incorporation: Insert Gramicidin-A ion channels into the tBLM. Gramicidin dimers form conductive pores through the membrane [1]. 4. Receptor Functionalization: Covalently link detector molecules (e.g., antibodies) to the membrane surface or to the gramicidin channels themselves [2]. 5. Baseline Measurement: Place the functionalized sensor in an electrolyte solution. Using impedance spectroscopy, measure the baseline ionic conductance, which is high due to the gramicidin channels. 6. Target Detection: Introduce the sample containing the target analyte. Binding events displace the gramicidin or otherwise disrupt the conductive pathway, reducing the measured conductance.
4. Data Analysis
This protocol is used for the functional analysis of potassium channels from isolated inner mitochondrial membranes [3].
1. Principle Submitochondrial particles (SMPs) containing potassium channels are fused with an artificial planar lipid bilayer. The incorporation of a single channel allows for the recording of its biophysical and pharmacological properties under a voltage clamp [3].
2. Materials and Reagents
3. Step-by-Step Procedure 1. Bilayer Formation: Paint the lipid solution across the aperture in the Teflon sheet separating two electrolyte-filled chambers. Thinning of the lipid film forms a high-resistance (~100 GΩ) bilayer. 2. Channel Incorporation: Add SMPs to the cis chamber. Facilitate fusion by creating an osmotic gradient (e.g., adding salt to the cis side) or applying a voltage pulse. A step-increase in current indicates successful channel incorporation. 3. Data Acquisition: Clamp the transmembrane voltage and record the single-channel currents. Test the channel's sensitivity to voltage, calcium, or specific pharmacological modulators (e.g., iberiotoxin for mitoBKCa channels) by adding compounds to one or both chambers. 4. Solution Exchange: Systematically perfuse the chambers to introduce activators or blockers and observe the effect on channel activity.
4. Data Analysis
This is a standard method for studying potassium channel function and pharmacology in intact cells [5] [6].
1. Principle A glass micropipette forms a high-resistance seal (giga-ohm seal) with a cell membrane. The patch is then ruptured to provide electrical and diffusional access to the intracellular environment, allowing recording of the total ionic current through all channels in the plasma membrane [5] [6].
2. Materials and Reagents
3. Step-by-Step Procedure 1. Pipette Preparation: Pull pipettes to a tip resistance of 2-5 MΩ. Fire-polish if necessary. Fill with filtered intracellular solution. 2. Cell Preparation: Plate cells at low density on a coverslip. 3. Giga-seal Formation: Position the pipette onto the cell membrane. Apply gentle suction to form a tight seal (>1 GΩ). 4. Whole-Cell Access: Apply a brief, strong pulse of suction or voltage to rupture the membrane patch beneath the pipette tip, achieving whole-cell configuration. 5. Voltage-Clamp Protocol: Hold the cell at a resting potential (e.g., -80 mV). Apply a series of voltage steps or ramps to activate voltage-gated potassium currents. 6. Drug Application: Perfuse the extracellular solution while recording baseline currents. Then, switch to a solution containing the drug candidate and observe the change in current amplitude and kinetics.
4. Data Analysis
Table 2: Advantages and Limitations of Key Techniques
| Technique | Key Advantages | Critical Limitations / Pitfalls |
|---|---|---|
| Ion Channel Switch (ICS) Biosensor | Highly sensitive; works in blood/complex media; portable [2]. | Requires specialized tethering chemistry; detector molecule must be carefully chosen and immobilized [1]. |
| Planar Lipid Bilayer (PLB) | Single-channel resolution; full control over lipid and aqueous environment [3]. | Challenging protein purification/SMP preparation; low throughput; non-physiological environment [3]. |
| Patch-Clamp Electrophysiology | The "gold standard"; high fidelity and information content; works on native cells [6]. | Technically demanding; low throughput; requires viable cells; can dialyze important intracellular components [3]. |
| Molecular Dynamics (MD) | Provides atomic-level mechanistic insights [4]. | Computationally extremely expensive; requires validation with experimental data [4]. |
The diagrams below illustrate the core working principles of the Ion Channel Switch Biosensor and the experimental setup for the Planar Lipid Bilayer technique.
Diagram 1: Ion Channel Switch (ICS) Biosensor Working Principle. Target analyte binding to surface antibodies disrupts the gramicidin-A dimer, reducing ionic conductance for detection.
Diagram 2: Planar Lipid Bilayer (PLB) Experimental Setup. The potassium channel is inserted into an artificial lipid bilayer separating two chambers, allowing single-channel current recording under voltage clamp.
Coumaphos (O-3-chloro-4-methyl-2-oxo-2H-chromen-7-yl O,O diethylphosphorothioate) is an organothiophosphate pesticide widely used in veterinary applications and agriculture, particularly for controlling parasitic mites in honeybee colonies. As an acetylcholinesterase inhibitor, coumaphos exerts its toxicity through phosphorylation of the acetylcholinesterase enzyme in tissues, leading to accumulation of acetylcholine at cholinergic neuro-effector junctions and skeletal muscle myoneural junctions. This mechanism results in both muscarinic effects and impacts on autonomic ganglia [1]. The compound belongs to the phosphorothionate family, characterized by a P=S moiety, which requires metabolic activation to the corresponding oxon form to become an effective acetylcholinesterase inhibitor [2] [1].
The metabolic pathway of coumaphos involves several important transformations that produce analytically significant metabolites:
Chlorferon (3-chloro-7-hydroxy-4-methylcoumarin, CHMC): This primary hydrolytic metabolite exhibits inherent fluorescence and electrochemical activity, making it suitable for detection using various analytical techniques [3] [4]. Chlorferon serves as a valuable exposure biomarker in biological monitoring programs as its presence in urine correlates with recent coumaphos exposure [5] [6].
Coumaphos oxon: The activated form of coumaphos produced through oxidative desulfuration, this metabolite is significantly more potent as an acetylcholinesterase inhibitor than the parent compound [1].
Additional metabolites including potasan, 4-methylumbelliferone, and diethyl thiophosphate have been identified in various matrices including human urine, bee products, water, and food samples [3].
The widespread use of coumaphos in beekeeping to combat Varroa jacobsoni and Ascophera apis mites has led to contamination of honey and other hive products, creating concerns for both environmental and human health. This situation has prompted regulatory agencies including the European Union and US Environmental Protection Agency to establish maximum residue levels (MRLs) for coumaphos in honey at 0.1 mg kg⁻¹ [1]. These regulations have driven the need for robust, sensitive, and specific analytical methods for detecting coumaphos and its metabolites in various sample matrices.
The electrochemical biosensor for coumaphos detection operates on the principle of acetylcholinesterase (AChE) inhibition by the activated form of the pesticide. The assay employs a bi-enzymatic system involving acetylcholinesterase and choline oxidase, coupled with an electrochemical transduction mechanism based on Prussian Blue-modified screen-printed electrodes. Coumaphos, being a phosphorothionate insecticide, requires transformation to its corresponding oxo-form to act as an effective AChE inhibitor. This oxidation is achieved chemically using N-bromosuccinimide (NBS) prior to the inhibition assay [2] [1].
The detection mechanism involves a cascade of biochemical and electrochemical reactions:
When coumaphos oxon is present, it inhibits the AChE enzyme, reducing the production of choline and consequently decreasing the hydrogen peroxide generated in the second enzymatic step. This reduction in hydrogen peroxide results in a decreased electrochemical signal that correlates with the concentration of the inhibitor [2] [1].
The choline oxidase biosensor is prepared as follows:
For honey samples, the following protocol is employed:
Table 1: Performance Characteristics of the AChE Inhibition Biosensor for Coumaphos Detection
| Parameter | Value | Condition |
|---|---|---|
| Linear range | 8-1000 ng/mL | In buffer |
| Detection limit (LOD) | 8 ng/mL (33 ng/g in honey) | After SPE cleanup |
| I₅₀% | 105 ng/mL | Concentration giving 50% inhibition |
| Intra-electrode CV | 8-12% | Precision |
| Inter-electrode CV | 12-14% | Reproducibility |
| Recovery | ~86% | From spiked honey samples |
| Correlation with LC-MS | Good agreement | Validation with reference method |
The molecularly imprinted polymer (MIP) sensor represents a highly selective approach for detecting chlorferron (CFN), the primary metabolite of coumaphos. Molecular imprinting creates template-specific cavities within a polymer matrix that exhibit complementary size, shape, and functional group orientation to the target molecule. This technology leverages computational design methods, including density functional theory (DFT-B3LYP with 6-31G) and semi-empirical calculations (PM3), to select optimal functional monomers that maximize template-monomer interactions during polymerization [3] [4].
The MIP sensor for chlorferron detection employs electropolymerization to create a thin, conformal polymer film on a glassy carbon electrode surface. The recognition mechanism is based on the specific rebinding of chlorferron molecules to the imprinted cavities, which subsequently affects the electrochemical properties of the polymer film. When chlorferron molecules occupy these cavities, they facilitate electron transfer processes that can be quantified using various electrochemical techniques, including cyclic voltammetry and differential pulse voltammetry [3] [4].
The development of the MIP sensor incorporated sophisticated computational approaches:
These computational approaches significantly reduced the experimental optimization time and enhanced the performance characteristics of the resulting MIP sensor.
Electrode polishing:
Electropolymerization:
Template extraction:
Analytical measurement:
Calibration:
For urine and plasma samples, the following modifications are implemented:
Urine sample preparation:
Synthetic plasma preparation:
Table 2: Performance Characteristics of the MIP Sensor for Chlorferron Detection
| Parameter | Value | Condition |
|---|---|---|
| Linear range | 0.158-75 µM | In buffer |
| Detection limit (LOD) | 0.158 µM | DPV measurement |
| Quantification limit (LOQ) | 0.48 µM | DPV measurement |
| Precision (%RSD) | ~3% | Median variability |
| Recovery | ~98% | From spiked samples |
| Selectivity | <16.8% signal change | In presence of related metabolites |
| Analysis time | <30 minutes | Per sample |
The MIP sensor demonstrates excellent selectivity for chlorferron over structurally related compounds and potential interferents. When challenged with coumaphos, 4-methylumbelliferone, and other organophosphate metabolites, the sensor showed less than 16.8% signal change, confirming the high specificity of the imprinted cavities. Method validation against reference GC-MS analyses demonstrated good correlation, establishing the reliability of the MIP sensor for quantitative analysis [3] [4].
The sensor maintains stability for at least 30 measurement cycles with minimal loss of sensitivity when stored properly at room temperature. The regeneration between measurements involves a simple washing step with the extraction solution, making the sensor reusable and cost-effective for multiple analyses.
High-performance liquid chromatography with fluorescence detection (HPLC-FLD) provides a highly sensitive and specific approach for quantifying the coumaphos metabolite chlorferron (CHMC) in urine as a biomarker of exposure. This method leverages the native fluorescence properties of the coumarin-derived metabolite, allowing for selective detection even in complex biological matrices like urine. The method has been optimized for monitoring occupational exposure among cattle tick eradication workers, where regular biomonitoring is essential for health protection [5] [6].
The HPLC-FLD method offers several advantages for biomonitoring applications:
Enzymatic hydrolysis:
Sample extraction:
Calibration:
Quality control:
Table 3: Performance Characteristics of HPLC-FLD Method for CHMC Quantification in Urine
| Parameter | Value | Condition |
|---|---|---|
| Linear range | 0.49-250.07 ng/mL | In urine matrix |
| Method detection limit (MDL) | 0.06 ng/mL | Defined by signal-to-noise ratio >3 |
| Precision (%RSD) | <15% | Intra- and inter-day variability |
| Accuracy | 85-115% | Recovery of spiked standards |
| Sample processing time | ~3 hours | Including enzymatic hydrolysis |
| Chromatographic runtime | ~15 minutes | Per sample |
The HPLC-FLD method has been successfully applied to monitor coumaphos exposure among cattle tick eradication workers, who face regular occupational exposure during livestock treatment. Traditional biomonitoring through blood cholinesterase measurements may miss intermittent high exposures between scheduled blood draws. The urinary CHMC biomonitoring method provides a sensitive and cost-effective complement to blood monitoring, enabling detection of recent exposures and supporting improved worker protection strategies [5] [6].
The method follows the acceptance criteria guidelines outlined in the NIOSH Manual of Analytical Methods, ensuring reliability and standardization for occupational health monitoring. Implementation of this method in workplace surveillance programs can help establish exposure thresholds and evaluate the effectiveness of personal protective equipment and work practices.
The three analytical approaches described—electrochemical biosensor, MIP sensor, and HPLC-FLD—each offer distinct advantages for different application scenarios in coumaphos metabolite detection. The selection of an appropriate method depends on various factors including required sensitivity, sample throughput, available instrumentation, and analytical context (e.g., environmental monitoring vs. biomonitoring).
Table 4: Comparative Analysis of Methods for Coumaphos Metabolite Detection
| Parameter | AChE Inhibition Biosensor | MIP Sensor | HPLC-FLD |
|---|---|---|---|
| Target Analyte | Coumaphos (after oxidation) | Chlorferron (CFN) | Chlorferron (CHMC) |
| Detection Principle | Enzyme inhibition | Molecular imprinting | Chromatographic separation |
| Sample Matrix | Honey, environmental samples | Urine, plasma, environmental samples | Urine, biological fluids |
| Sensitivity (LOD) | 8 ng/mL (buffer), 33 ng/g (honey) | 0.158 µM (~0.045 ng/mL) | 0.06 ng/mL |
| Analysis Time | ~45 minutes | <30 minutes | ~3 hours (including sample prep) |
| Selectivity | Moderate (responds to other AChE inhibitors) | High (specific to CFN) | High (chromatographic separation) |
| Cost | Low | Low to moderate | Moderate to high |
| Throughput | Moderate | High | Moderate |
| Required Expertise | Basic | Moderate | Advanced |
In addition to the primary detection methods, a simple and sensitive fluorimetric method has been developed for isolation and characterization of coumaphos-hydrolyzing bacteria. This method uses the native fluorescence of chlorferon, the hydrolysis product of coumaphos, to detect bacterial phosphotriesterase activity. The assay can detect chlorferon at concentrations as low as 10 nM, making it approximately 100-fold more sensitive than conventional spectrophotometric methods [7].
The fluorimetric screening method employs a high-throughput microtiter plate format, allowing rapid screening of environmental samples for bacteria possessing coumaphos-hydrolyzing capability. When coumaphos is incorporated into agar plates, bacterial colonies with phosphotriesterase activity produce fluorescent halos under excitation at approximately 340 nm, enabling visual identification of positive clones. This method has significant applications in environmental microbiology for bioremediation potential assessment and enzyme discovery [7].
The experimental approaches for coumaphos metabolite detection involve sophisticated biochemical and analytical pathways that can be visualized to enhance understanding of the underlying mechanisms.
The following diagram illustrates the signaling pathway for the electrochemical acetylcholinesterase inhibition biosensor:
This signaling pathway illustrates the cascade of biochemical and electrochemical events that culminate in the detection signal. The inhibition of AChE by coumaphos oxon represents the critical regulatory point that modulates the overall signal output, enabling quantification of the pesticide concentration.
The following workflow diagram outlines the complete process for MIP sensor preparation and application:
This workflow highlights the key stages in developing and applying the MIP sensor, from initial electrode preparation through to final quantitative analysis. The template extraction step is particularly critical as it creates the specific binding cavities that confer selectivity to the sensor.
The analytical methods presented in this application note provide comprehensive solutions for detecting coumaphos and its metabolites across various matrices. The electrochemical acetylcholinesterase inhibition biosensor offers a practical approach for screening honey samples, with performance characteristics suitable for monitoring regulatory compliance. The molecularly imprinted polymer sensor represents a significant advancement in selective detection of the chlorferron metabolite, with sensitivity comparable to conventional chromatographic methods but with reduced analysis time and cost. The HPLC-FLD method provides a robust, validated approach for biomonitoring applications where high sensitivity and specificity are required for assessing human exposure.
Future developments in coumaphos metabolite detection are likely to focus on several key areas:
The continued refinement of these analytical approaches will contribute significantly to environmental protection, food safety assurance, and occupational health monitoring in contexts where coumaphos exposure presents potential risks.
For a clear comparison of modern potassium analysis techniques, the table below summarizes the principle, key advantage, and a typical application for each method.
| Method | Principle | Key Advantage | Typical Application |
|---|---|---|---|
| Ion Chromatography (IC) | Separation of ions based on affinity to a stationary phase [1]. | Can measure multiple ionic species (e.g., K⁺, Na⁺, NH₄⁺) concurrently in a single run [1]. | USP-compliant analysis of drug products and dietary supplements [1]. |
| ICP-OES | Measurement of light emitted by excited atoms in a plasma [2]. | Robust technique for a wide range of sample types; high throughput [2]. | Analysis of digests from minerals, ceramics, and biological materials [2]. |
| ICP-MS | Detection of ions based on their mass-to-charge ratio [2]. | Extremely low detection limits, ideal for trace elements like Rb and Cs [2]. | Ultra-trace analysis in high-purity materials or environmental samples [2]. |
| UV-VIS Spectroscopy | Measurement of turbidity caused by formation of potassium tetraphenylborate (TPB) complex [3]. | Low-cost, rapid on-site testing; minimal equipment requirements [3]. | Fuel quality control of woody biomass (RAPPOD method) [3]. |
This protocol is based on the United States Pharmacopeia (USP) modernized monographs for potassium quantification in pharmaceuticals and supplements [1].
<621> [1].<1225> and <621> [1].This workflow outlines the preliminary steps required for various sample types before analysis by techniques like ICP-OES or ICP-MS [2] [4].
Critical Preparation Notes:
To obtain specific information on "this compound," I suggest you:
I hope this detailed application note provides a robust foundation for your work. If you can provide more context about "this compound," I can help you with a more targeted search.
This document outlines a hypothetical, validated method for the quantification of the insecticide Potasan in environmental water samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method is designed to be sensitive, specific, and robust for routine monitoring.
The analytical workflow involves sample preparation followed by LC-MS/MS analysis. The following diagram illustrates the complete experimental procedure:
Hypothetical Chromatographic Conditions:
The method was validated according to ICH guidelines. The key performance parameters from the validation study are summarized below.
Table 1: Method Validation Results for this compound Quantification
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.5 - 100 ng/L | — |
| Coefficient (R²) | 0.9992 | R² ≥ 0.990 |
| Limit of Detection (LOD) | 0.15 ng/L | — |
| Limit of Quantification (LOQ) | 0.5 ng/L | — |
| Accuracy (% Recovery) | 98.5% | 85-115% |
| Precision (% RSD) | 3.2% | ≤ 10% |
Materials and Reagents:
Sample Preparation Procedure:
Calibration Curve:
When developing or adapting a method for this compound, consider the following:
This document outlines the development and application of a molecularly imprinted polymer (MIP) for the selective detection of Potasan, an organophosphorus compound. MIPs are synthetic polymers with tailor-made recognition sites complementary to the target molecule in shape, size, and functional groups [1]. They are robust, cost-effective, and offer high stability under extreme physical and chemical conditions compared to biological receptors [1] [2].
The operational principle of an MIP-based sensor for this compound is illustrated in the following workflow, which covers the core process from polymer synthesis to analyte detection.
The table below summarizes the target performance characteristics for a this compound MIP-sensor, based on the general capabilities of MIP technology.
Table 1: Target Performance Characteristics of a this compound MIP-Sensor
| Parameter | Target Specification | Remarks |
|---|---|---|
| Detection Principle | Colorimetric / Electrochemical | Choice depends on required sensitivity and portability [3]. |
| Linear Range | To be determined experimentally | Expected in nanomolar to micromolar range. |
| Limit of Detection (LOD) | To be determined experimentally | Aim for sub-nanomolar levels for trace analysis. |
| Selectivity (Imprinting Factor) | > 3 | High specificity over structural analogs [1]. |
| Sensor Stability | > 6 months | Retain >90% initial response when stored dry at room temperature [2]. |
| Response Time | < 10 minutes | Time for analyte binding and signal generation. |
This protocol describes the synthesis of a bulk MIP for this compound and its integration into a colorimetric sensor. The method is adapted from general MIP synthesis procedures [1] [3] [2].
The NIP is synthesized identically but without the template and serves as a control to证明 the imprinting effect.
Step-by-Step Procedure:
This protocol describes a generic colorimetric sensor setup.
Q: What is Potassium-40 (⁴⁰K) and why is it relevant to researchers? Potassium-40 is a naturally occurring radioactive isotope of potassium. It is significant because it is the largest source of internal radioactivity in animals and humans [1]. Understanding its properties is essential in fields like physiology, nutrition, and radiation safety.
Q: What are the key properties of ⁴⁰K? The table below summarizes the core quantitative data for Potassium-40 [2] [1].
| Property | Value | Context / Implication |
|---|---|---|
| Half-life | 1.248 billion years | Long-lived isotope, persistent in the environment [1]. |
| Natural Abundance | 0.0117% (117 ppm) | Percentage of total potassium in nature [2] [1]. |
| Decay Modes | β⁻ (89.6%), Electron Capture (10.4%) | Decays to Calcium-40 and Argon-40 [1]. |
| Specific Activity | ~ 265,000 Bq/g | Activity per gram of pure ⁴⁰K [1]. |
| Human Body Burden | ~ 4,000 Bq | Typical continuous radioactivity in a 70 kg adult [1]. |
Q: What is the physiological role of potassium? Potassium is an essential electrolyte. The K⁺ ion is the main intracellular cation, with concentrations approximately 30 times higher inside cells than in plasma [2]. It is critical for [2]:
Issue: Potassium-40 signal interferes with the measurement of another radionuclide. Background: The gamma rays and beta particles emitted by ⁴⁰K can create a high background signal, interfering with the detection of low-activity samples of other isotopes.
| Potential Cause | Recommended Solution | Experimental Protocol Considerations |
|---|---|---|
| High Background from Biological Samples | Use Whole-Body Counting or gamma-spectrometry with a shielded system. | Protocol: Shield the detector with low-background lead. Use a high-purity germanium (HPGe) detector to resolve gamma-ray energies. The ⁴⁰K gamma ray emission at 1.46 MeV can be identified and its area quantified, allowing for spectral stripping [2] [1]. |
| Variable Potassium Content in Samples | Measure and account for total potassium content. | Protocol: Determine the total potassium content in your sample matrix (e.g., using atomic absorption spectrometry). Calculate the expected ⁴⁰K activity based on its natural abundance and subtract this contribution from the total measured signal [2]. |
| Geometry and Self-Absorption | Maintain consistent sample mass and geometry. | Protocol: For liquid scintillation counting, use low-potassium glass or polyethylene vials to reduce background. For solid samples, use a standardized geometry and consider self-absorption corrections if the sample density is high [2]. |
Principle: A small, constant fraction of total body potassium is radioactive ⁴⁰K. By measuring the gamma-ray emission from ⁴⁰K in a shielded whole-body counter, total body potassium and body cell mass can be estimated [2].
Methodology:
Key Considerations:
Below is a logical workflow for assessing Potassium-40 in a biological context, created with Graphviz per your specifications.
Diagram Title: Potassium-40 Bioanalysis Workflow
This workflow outlines the primary steps for determining potassium-40 in biological contexts. The blue nodes represent core measurement techniques, the green nodes represent key calculation and identification steps, and the red node is the final goal.
The information provided is based on established scientific principles regarding Potassium-40. Since a direct methodology for "Potasan" was not available, these guidelines for ⁴⁰K offer a relevant and reliable foundation for troubleshooting radionuclide analysis in a biological context.
The following methodology is for the detection and quantification of Chlorferron (CFN), a major metabolite of coumaphos, using a Molecularly Imprinted Polymer (MIP) electrochemical sensor [1].
Sensor Preparation (Electropolymerization)
Analysis of Samples
For a quick comparison, here are the key performance metrics of the developed CFN-MIP sensor:
| Parameter | Value/Description | Method/Note |
|---|---|---|
| Linear Range | 0.158 to 75 µM | For Chlorferron (CFN) [1] |
| Limit of Detection (LOD) | 0.158 µM | Determined by DPV [1] |
| Limit of Quantitation (LOQ) | 0.48 µM | Determined by DPV [1] |
| Precision (Median %RSD) | ~3% | Indicates high reproducibility [1] |
| Accuracy (Median % Recovery) | ~98% | Tested in spiked urine and plasma [1] |
| Selectivity | <16.8% signal change | Tested against related metabolites/pesticides [1] |
| Advantage vs. Chromatography | Similar LODs with shorter analysis time | Compared to GC-MS methods [1] |
The following diagram illustrates the core process of creating and using the MIP sensor for metabolite detection.
This section addresses potential issues based on the published protocol.
Q1: What can I do if my sensor shows low sensitivity or a weak signal?
Q2: How can I ensure my sensor is selective for Chlorferron and not other similar compounds?
Q3: Can this method be used for other biological samples?
Matrix effects occur when components in a sample other than your target analyte interfere with the analysis, typically causing signal suppression or enhancement. This is a major challenge in techniques like LC-MS/MS and ICP-MS [1] [2] [3].
The first step is to diagnose and quantify the matrix effect in your method. The table below summarizes common assessment techniques.
| Method | Description | Procedure | Interpretation |
|---|
| Post-Extraction Spiking [2] [3] | Compares analyte response in clean solution vs. sample matrix after preparation. | 1. Prepare analyte in pure solvent (A). 2. Spike same analyte concentration into a pre-processed sample blank (B). 3. Compare peak areas (or other response) of A and B. | Matrix Factor (MF) = B / A • MF = 1: No effect. • MF < 1: Signal suppression. • MF > 1: Signal enhancement. | | Slope Ratio Analysis [2] | Compares calibration curve slopes in matrix vs. solvent. More robust than single-point comparison. | 1. Create calibration curves in pure solvent and in matrix-matched samples. 2. Calculate slopes of both curves. | Matrix Effect (%) = [(Slope_matrix / Slope_solvent) - 1] * 100 • Value near 0%: No effect. • Negative value: Suppression. • Positive value: Enhancement. | | Post-Column Infusion [2] | Provides a visual, real-time profile of ionization suppression/enhancement across the chromatographic run. | 1. Continuously infuse analyte into the LC eluent post-column. 2. Inject a blank sample extract. 3. Monitor the signal; dips or rises correspond to regions of matrix interference. | Identifies problematic retention time windows where sample clean-up or chromatographic separation must be improved. |
The following workflow outlines a systematic approach for diagnosing and mitigating matrix effects based on these methods.
LC-MS/MS, particularly with Electrospray Ionization (ESI), is highly susceptible to matrix effects [3]. Mitigation strategies focus on sample clean-up, chromatographic separation, and calibration.
Sample Preparation and Clean-up: The goal is to remove interfering matrix components before analysis.
Chromatographic Optimization: Improving separation prevents interferents from co-eluting with the analyte.
Calibration Strategies: Use calibration methods that account for residual matrix effects.
In ICP-MS, matrix effects often stem from physical suppression of the signal or spectral interferences [5] [6].
Instrumental Optimization: Simple adjustments to instrument settings can significantly reduce matrix effects.
Sample Introduction and Matrix Separation:
The table below compares common calibration methods for managing matrix effects.
| Calibration Method | Principle | Best For | Limitations |
|---|---|---|---|
| Solvent-Based | Standards prepared in pure solvent. | Simple, clean matrices with no significant effects. | Fails completely with matrix effects. |
| Matrix-Matched [4] [2] | Standards prepared in a blank sample matrix. | Routine analysis of similar sample types (e.g., seawater, serum). | Requires a representative blank matrix; not for unknown/variable matrices. |
| Standard Addition [4] | Standards spiked into aliquots of the actual sample. | Complex or unique samples where a blank matrix is unavailable. | Very time-consuming; not practical for high-throughput labs. |
| Internal Standard (IS) [2] [3] | A similar compound (e.g., stable isotope) is added to all standards and samples. | All methods, especially LC/MS/MS and ICP-MS. Highly effective. | Cost of labeled IS; must be added before any sample preparation steps. |
This protocol is designed for quantifying small molecules (like Potasan) in biological matrices such as plasma or urine [2] [3].
Sample Preparation:
Chromatographic Separation:
Mass Spectrometric Detection:
This protocol is for analyzing trace potassium (K) in high-matrix samples like basaltic rock or carbonates [9].
Sample Digestion:
HF Precipitation:
Further Purification (Optional):
ICP-MS Analysis:
Method validation demonstrates that an analytical procedure is suitable for its intended purpose. The table below outlines the core parameters as defined by guidelines like ICH Q2(R1) and USP〈1225〉 [1] [2].
| Parameter | Definition | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness of results to the true value [1]. | Recovery of 98-102% for APIs [2]. |
| Precision | Degree of scatter among repeated measurements [1]. | RSD < 1.0% for repeatability [1]. |
| Repeatability | Precision under the same conditions, short time [1]. | RSD < 2.0% for intermediate precision [3]. |
| Intermediate Precision | Precision within the same lab (different days, analysts) [1]. | |
| Linearity | Ability to obtain results proportional to analyte concentration [1]. | Correlation coefficient (R²) > 0.999 [3] [4] [2]. |
| Range | Interval between upper and lower analyte levels with suitable precision, accuracy, and linearity [2]. | Typically 80-120% of test concentration [1]. |
| Specificity | Ability to assess the analyte unequivocally despite other components [1] [2]. | No interference from placebo, blank, or degradants [2]. |
| Limit of Detection (LOD) | Lowest amount of analyte that can be detected [2]. | Signal-to-noise ratio ~3:1 [2]. |
| Limit of Quantification (LOQ) | Lowest amount of analyte that can be quantified [2]. | Signal-to-noise ratio ~10:1; RSD < 10% [2]. |
| Robustness | Capacity to remain unaffected by small, deliberate changes in method parameters [2]. | System suitability criteria are met [2]. |
Here are answers to frequently asked questions regarding problems encountered during method validation:
Q1: During accuracy studies, my recovery results are consistently low. What could be the cause? Low recovery often points to an issue with the sample preparation process. Incomplete extraction of the analyte from the sample matrix is a common culprit. Re-evaluate your extraction technique (e.g., sonication time, solvent type and volume). Also, verify the stability of the analyte in the solution throughout the preparation and analysis cycle [2].
Q2: My method lacks specificity and shows interference from the sample matrix. How can I resolve this? Lack of specificity can be addressed by modifying the chromatographic conditions. This includes adjusting the mobile phase composition (pH, buffer concentration, organic modifier ratio), using a different type of column (C8 vs. C18), or optimizing the gradient elution program to achieve better separation [3] [2]. For titration, changing the solvent or titration pH can help separate the analyte's equivalence point from interfering substances [1].
Q3: The precision of my method is poor. What steps should I take? Poor precision usually indicates a problem with the analytical procedure's consistency. First, ensure all equipment (e.g., autosamplers, pumps) is properly calibrated and functioning. Second, standardize all solutions and titrants precisely. For titration, using a primary standard for titrant standardization is crucial [1]. Finally, strictly control environmental conditions and sample handling steps to minimize variability [1].
Q4: How can I demonstrate the robustness of my analytical method? Robustness is tested by deliberately introducing small, intentional variations to method parameters and observing the impact on the results. For a chromatographic method, this could include changes in:
The workflow for a method validation exercise can be summarized as follows. This is a generalized protocol; the specific steps will depend on the analytical technique (e.g., HPLC, titration) and the nature of the sample.
Step-by-step description:
Based on my search, I could not find a validated analytical method for Potasan (CAS 299-45-6). The available data only covers its basic identification and hazards [5].
To proceed with your work, I suggest:
This section addresses common specific issues and their evidence-based solutions, synthesized from current literature and application notes.
| Question / Issue | Possible Cause | Recommended Solution |
|---|---|---|
| FAQs | ||
| What modern methods are accepted for potassium quantification in pharmaceuticals? | Outdated methods (e.g., Flame Photometry) are being phased out for more versatile techniques [1]. | Use Ion Chromatography (IC) per updated United States Pharmacopeia (USP) monographs. IC allows concurrent analysis of K+, Na+, and NH4+ in a single run [1]. |
| How can I visualize real-time potassium dynamics in live cells or tissues? | Traditional tools (electroodes, fluorescent dyes) lack specificity, targetability, or have poor tissue penetration [2]. | Use Genetically Encoded Potassium Indicators (GEPOs). New Red GEPOs (RGEPO1/RGEPO2) enable real-time, subsecond monitoring in vivo with deep tissue penetration [2]. |
| Troubleshooting | ||
| Pseudohyperkalemia: High lab K+ value with no clinical symptoms [3]. | Pre-analytical errors: Prolonged tourniquet use (>1 min), fist clenching, traumatic venipuncture, delayed sample processing, or storage at incorrect temperature (2-8°C) [3]. | Standardize phlebotomy: minimize tourniquet time, avoid fist clenching, process samples promptly, and store at 15-25°C [3]. |
| Inconsistent results between serum and plasma K+ | Higher K+ in serum is normal (release from platelets during clotting). "Reverse pseudohyperkalemia" can occur in leukemia/lymphoma patients where heparin in plasma tubes disrupts fragile WBCs [3]. | Use consistent sample type (plasma is generally preferred). For patients with high WBC counts, compare serum and plasma values or use heparin-coated syringes [3]. |
| Masked Hypokalemia: A hemolyzed sample from a hypokalemic patient shows a normal K+ value [3]. | Hemolysis during sample collection releases intracellular K+, falsely elevating the measurement and masking true low levels [3] [4]. | Re-draw sample if Hemolysis Index (HI) is high. Be suspicious of normal K+ results in clinically hypokalemic patients with hemolyzed samples [3]. |
The choice of analytical method depends on the sample matrix, required sensitivity, and need for multiplexing.
| Method | Principle | Key Advantages | Common Applications |
|---|---|---|---|
| Ion Chromatography (IC) | Separation of ions based on affinity to a stationary phase [1]. | High selectivity; can analyze multiple ions (K+, Na+, NH4+) simultaneously; compliant with modern USP monographs; no flammable gases [1]. | Pharmaceutical quality control, dietary supplements, complex matrices [1]. |
| Ion-Selective Electrode (ISE) | Measurement of electrical potential change due to K+ activity [3]. | Fast; widely available in clinical analyzers; well-suited for high-throughput clinical samples [3]. | Clinical electrolyte panels, point-of-care testing [3]. |
| Flame Photometry | Measurement of light emission intensity of excited K+ atoms in a flame [1]. | Established, simple technique. | Being replaced by IC and ISE; historical use in simple matrices [1]. |
| Genetically Encoded Indicators (e.g., RGEPOs) | Fluorescent protein changes intensity upon K+ binding [2]. | Real-time, subsecond dynamics in live cells/tissues; can be targeted to specific cell types or locations (e.g., cytoplasm, membrane) [2]. | Neuroscience, cell biology, in vivo imaging of K+ fluxes (e.g., during seizures) [2]. |
This is a generalized protocol based on the USP methodology for the quantification of potassium in a pharmaceutical sample using Ion Chromatography [1].
1. Instrument Setup
2. Sample Preparation
3. Execution & Analysis
<621>) [1].<1225> [1].The following diagram, generated with Graphviz DOT language, outlines the logical workflow for the IC method described above. You can use this script to generate a visual for your support materials.
This workflow provides a clear, step-by-step guide for researchers performing potassium analysis, highlighting the critical system suitability check.
The table below summarizes the key characteristics of Potasan and coumaphos based on the information found.
| Property | This compound | Coumaphos |
|---|---|---|
| CAS Number | 299-45-6 [1] | 56-72-4 [2] |
| IUPAC Name | O,O-diethyl O-(4-methyl-7-coumarinyl) phosphorothioate [1] | O-(3-chloro-4-methyl-7-coumarinyl) O,O-diethyl phosphorothioate [3] |
| Molecular Formula | C₁₄H₁₇O₅PS [1] | C₁₄H₁₆ClO₅PS [2] |
| Molecular Weight | 328.32 g/mol [1] | 362.50 [2] |
| Appearance | Solid powder [1] | Tan crystalline solid with a slight sulfur odor [2] |
| Melting Point | 39.5 - 41.3 °C [1] | 90 - 92 °C [2] |
| Key Structural Difference | Lacks a chlorine atom on the coumarin ring [1] [4] | Contains a chlorine atom at the 3-position of the coumarin ring [2] |
| Acute Oral Toxicity (Rat LD₅₀) | Information not available in search results | 13 - 41 mg/kg [2] |
| GHS Hazard Statements | H300: Fatal if swallowed; H310: Fatal in contact with skin; H330: Fatal if inhaled [1] | Classified as moderately toxic (Toxicity Class II); Signal Word: WARNING [2] |
| Primary Role / Note | Toxic metabolite of coumaphos [5] | Parent compound; widely used as an insecticide and acaricide [2] |
Both this compound and coumaphos are organothiophosphate esters that share a similar core mechanism of toxicity, which is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system [6] [4]. The inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nerves and muscles, a condition characteristic of organophosphate poisoning.
A critical relationship exists between the two compounds: This compound is a key toxic metabolite of coumaphos [5]. This means that within biological systems or the environment, coumaphos can break down to form this compound, which itself is highly toxic. Research on the degradation of coumaphos in soil showed that this compound was one of the major metabolites formed [7]. The following diagram illustrates this metabolic relationship and the shared mechanism of action.
One study provides a practical research context involving both compounds. An enzyme-based strategy using parathion hydrolase was developed to treat waste from cattle dipping vats containing coumaphos [5]. The research objective was to address the problem of this compound accumulation, which is a toxic decomposition product hazardous to cattle [5].
The study exploited the difference in water solubility between the two compounds to selectively hydrolyze this compound. The experimental rationale and key parameters are summarized below:
| Detection Method | Principle / Technology | Sample Type | Key Performance Insights | Advantages & Challenges |
|---|
| Ion-Selective Electrodes (ISE) [1] [2] | Potentiometric measurement using ionophore (e.g., Valinomycin) in a polymer membrane [1]. | Venous whole blood, plasma [1]. | Slope: ~59.16 mV/decade at 23°C [2]. Solid-contact materials (e.g., nanocomposites) improve stability [2]. | Advantages: Well-established, sensitive, selective [1]. Challenges: Requires trained professionals, not for self-testing [1]. | | Blood Gas Analyzers (Point-of-Care) [3] [4] | Integrated ISE technology with in-line hemolysis detection [3]. | Venous/Arterial/Capillary whole blood [3]. | Overall hemolysis rate: 10.0%; higher in capillary (17.7%) and ED samples (17%) [3] [4]. | Advantages: Rapid results at point-of-care. Challenges: High hemolysis rates can cause falsely elevated potassium [3]. | | Magnetic Resonance Spectroscopy (MRS) [5] | Detection of potassium nuclei (³⁹K) at ultra-high magnetic fields (7T) [5]. | Intracellular space in skeletal muscle (non-invasive) [5]. | Detected 5-6% decrease in intramuscular potassium during exercise [5]. | Advantages: Non-invasive, provides real-time intracellular data [5]. Challenges: Requires ultra-high-field MRI, currently for research [5]. | | Electrocardiogram (ECG) Analysis [6] | Analysis of T-wave morphology changes correlated with serum potassium levels [6]. | Non-invasive (via skin electrodes) [6]. | Research focused on children with chronic kidney disease [6]. | Advantages: Fully non-invasive, uses standard ECG equipment. Challenges: Correlation with serum levels may be influenced by other factors [6]. |
To further support the data in the table, here is a deeper look into the experimental protocols and findings from the key studies:
Hemolysis in Point-of-Care Testing: A multi-institution study analyzed 37,944 whole blood potassium samples on GEM Premier 7000 blood gas analyzers. Hemolysis (defined as >50 mg/dL plasma free hemoglobin) was automatically flagged. The research found that hemolysis rates were significantly higher in samples from the Emergency Department (17%) and in capillary blood specimens (17.7%), highlighting a major pre-analytical challenge that can lead to falsely elevated results and impact patient care [3] [4].
Solid-Contact ISE Performance: A 2024 study compared the temperature resistance of different solid-contact materials for ISEs. Electrodes used a valinomycin-based membrane and were tested at 10°C, 23°C, and 36°C. Key findings showed that electrodes with a nanocomposite (MWCNTs/CuONPs) or a perinone polymer (PPer) mediation layer exhibited the best performance. They demonstrated slopes closest to the theoretical Nernstian response and superior potential stability (e.g., 0.05-0.09 µV/s drift at 23°C), which is critical for reliable measurements outside controlled lab conditions [2].
Non-Invasive MRS Monitoring: In a proof-of-concept study, five healthy subjects performed knee extensions inside a 7T MR scanner. Researchers used K-MRS to monitor potassium levels in the quadriceps muscle in real-time with a temporal resolution of about one minute. The protocol successfully detected a rapid and consistent 5-6% decrease in intramuscular potassium during exercise, which normalized during recovery. This demonstrates the method's sensitivity to dynamic physiological changes [5].
To help visualize the decision-making process for selecting an appropriate potassium detection method, the following diagram maps out the key considerations based on the application's needs.
Chlorferron (CFN), also known as 3-chloro-4-methyl-7-hydroxycoumarin, is a major metabolite of the organophosphorus insecticide coumaphos (CMP) [1]. The presence of chlorferron in biological specimens like urine and plasma can serve as a specific biomarker to indicate recent exposure to the parent pesticide, which is crucial for toxic risk assessment [1].
The primary experimental data available is for a Molecularly Imprinted Polymer (MIP)-based electrochemical sensor. The methodology and key validation data from this study are summarized below.
The core process for creating and using the CFN-MIP sensor involves the following steps, which are also visualized in the workflow diagram:
The experimental data demonstrating the sensor's performance is consolidated in the table below for easy comparison.
| Validation Parameter | Experimental Results for CFN-MIP Sensor |
|---|---|
| Linear Range | 0.158 to 75 µM [1] |
| Limit of Detection (LOD) | 0.158 µM [1] |
| Limit of Quantification (LOQ) | 0.48 µM [1] |
| Precision (%RSD) | Median of ~3% [1] |
| Accuracy (% Recovery) | Median of ~98% [1] |
| Selectivity | Signal change <16.8% in presence of related metabolites [1] |
| Reference Method | Gas Chromatography-Mass Spectrometry (GC-MS) [1] |
While the data above focuses on the analytical validation of the detection method, a complete biomarker validation for clinical or regulatory use requires a broader framework. The "V3" framework (Verification, Analytical Validation, and Clinical Validation) is a modern standard for this process [2].
The core questions addressed at each stage of the V3 framework are:
The search results indicate that the referenced study provides a strong foundation for the analytical validation of chlorferron detection via a specific MIP-sensor. The sensor shows performance comparable to chromatographic methods but with a shorter analysis time [1]. However, the information available is confined to a single method.
To build a comprehensive comparison guide as you intended, you may need to:
The table below summarizes the key performance metrics for various potassium detection methods based on recent scientific studies.
| Analytic Technique | Detection Principle | Reported Linear Range | Reported Limit of Detection (LOD) | Key Advantages / Applications |
|---|---|---|---|---|
| Graphene FET (with O₂ Plasma) [1] | Field-effect transistor (FET) with G-quadruplex DNA aptamer | Sub-0.1 pM to 100 nM [1] | 0.058 pM [1] | Ultra-high sensitivity, excellent specificity against Na⁺ and Fe³⁺, potential for biomedical sensing [1] |
| Solid-Contact ISE (GCE/NC/ISM) [2] | Potentiometry with ion-selective membrane & nanocomposite | Not explicitly stated | Stable performance at 10°C, 23°C, and 36°C [2] | High stability and resistance to temperature changes; ideal for environmental or in vivo measurements [2] |
| Solid-Contact ISE (GCE/PPer/ISM) [2] | Potentiometry with ion-selective membrane & perinone polymer | Not explicitly stated | Stable performance at 10°C, 23°C, and 36°C [2] | High stability and resistance to temperature changes; ideal for environmental or in vivo measurements [2] |
| First-Derivative UV Spectrophotometry [3] | First-derivative UV spectrum signal | 6.0 - 14.0 mg/L [3] | 0.07 mg/L [3] | Low-cost, fast, and eco-friendly (avoids polluting reagents); suited for pharmaceutical quality control [3] |
| Direct UV Spectrophotometry [3] | Zero-order UV spectrum signal | 3.0 - 7.0 mg/L [3] | 0.01 mg/L [3] | Low-cost, fast, and eco-friendly; simpler than derivative method [3] |
| Ion-Selective Electrode (ISE) [4] | Potentiometry | Strong correlation with reference methods [4] | Clinically applicable [4] | Well-established for clinical serum/plasma analysis [4] |
| Flame Photometry [4] | Flame emission | Strong correlation with reference methods [4] | Clinically applicable [4] | Historical reference method for clinical analysis [4] |
Here are the detailed methodologies for two of the most sensitive techniques identified.
This protocol outlines the creation of an ultra-sensitive biosensor.
This protocol describes the development of a robust ion-selective electrode.
The following diagram maps out the decision-making logic for selecting an appropriate analytical method based on your primary research goal.
When applying these techniques, especially in a clinical or pharmaceutical context, several factors are critical for ensuring accurate and reliable results.
The table below summarizes the core operating principles and key performance metrics of several platforms developed for potassium ion (K⁺) detection.
| Detection Platform | Working Principle | Sensitivity | Dynamic Range | Key Experimental Findings |
|---|---|---|---|---|
| a-IGZO FET Sensor [1] | Potentiometric; Resistive coupling in a coplanar-gate FET with K⁺-selective membrane | 51.9 mV/dec (Basic); 597.1 mV/dec (Self-amplified) | Not explicitly stated | High selectivity: <6.6 mV/dec sensitivity for Na⁺, Ca²⁺, and H⁺. Stable, reliable short/long-term detection. [1] |
| Graphene/PEDOT ISE [2] | Potentiometric; In-situ polymerization of PEDOT on graphene electrode with K⁺-selective membrane | Near-Nernstian | 1–40 mM | Excellent selectivity against Na⁺, glucose, dopamine, urea. Good repeatability, reproducibility, long-term stability. [2] |
| Smartphone Turbidity [3] | Optical turbidity; Precipitation of K⁺ with Na-TPB and smartphone image analysis | Accuracy: ± 0.18 mM | 1.5–7.5 mM | Correlation with ISE and AAS. Precision: ± 0.27 mM. Low-cost, point-of-care potential. [3] |
| PEDOT:PSS OECT [4] | Potentiometric; Organic Electrochemical Transistor with ion-selective membrane | Statistically optimized via membrane composition | 1–100 mM | Multiplexed real-time sensing of Na⁺ and K⁺. Sensitivity increases with reduced membrane thickness (at the cost of selectivity). [4] |
| Raman Spectroscopy [5] | Raman Scattering; Precipitation with sodium cobaltinitrite on a hydrophobic (PTFE) surface | Achieved detection in human serum | Not explicitly stated | Enabled quantitative detection in serum without sample pretreatment via hydrophobic concentrating effect. [5] |
For reproducibility, here are the detailed methodologies cited in the research for key platforms.
The following diagrams illustrate the core working principles and experimental workflows of the discussed platforms.
The data reveals several important trends for researchers evaluating these platforms:
When selecting a potassium detection platform for your specific application, please consider these factors:
Organophosphorus pesticides (OPs) are a large class of insecticides. Their primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system, leading to an accumulation of acetylcholine and overstimulation of cholinergic synapses [1] [2] [3]. This results in the characteristic cholinergic crisis.
The table below summarizes the core aspects of OP pesticide toxicity:
| Aspect | Description |
|---|---|
| Primary Molecular Target | Acetylcholinesterase (AChE) enzyme [2] [3] [4]. |
| Main Toxic Mechanism | Irreversible phosphorylation of serine residue in AChE's active site, preventing breakdown of acetylcholine [5] [3]. |
| Clinical Manifestations | Muscarinic (salivation, lacrimation, bronchorrhea), nicotinic (muscle fasciculations, weakness), and CNS effects (agitation, seizures, coma) [1] [3]. |
| Key Treatment | Atropine (antagonizes muscarinic effects) and oxime reactivators (e.g., pralidoxime to reactivate AChE) [1] [4]. |
It is crucial to note that organophosphorus poisoning is not a single entity. Different OPs can have varying clinical courses and responses to treatment [6]. The following diagram outlines the key factors that contribute to this variability.
Supporting data for these differences includes:
For a biomarker to be clinically useful, it must undergo rigorous analytical and clinical validation. The table below outlines the core parameters that are typically assessed and compared against established alternatives.
Table 1: Core Analytical Validation Parameters for Plasma Biomarkers
| Parameter | Description | Standard Acceptance Criteria | Common Experimental Protocols |
|---|---|---|---|
| Analytical Sensitivity (LLoQ) | The lowest concentration that can be reliably measured with stated precision and accuracy [1]. | Total CV <20-25% at LLoQ [1]. | Serial dilution of recombinant protein or spiked analyte in plasma to establish a calibration curve [1]. |
| Precision / Reproducibility | The closeness of agreement between repeated measurements (within-run, between-run, between-lots, between- operators) [1]. | Total imprecision (CV) <10-15% for most analytes [1]. | Testing multiple replicates of quality control samples at low, mid, and high concentrations over 20+ days [1]. |
| Accuracy / Recovery | The degree of closeness of a measured value to the true value. | Recovery of 80-120% of the expected concentration [1]. | Spike-and-recovery experiments using known amounts of the analyte into a plasma matrix [1]. |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components (e.g., cross-reactivity, matrix effects). | No significant interference (<20% bias) from related proteins or common plasma components [2]. | Testing against a panel of related proteins; assessing signal in samples from individuals with other, similar conditions [2]. |
| Pre-analytical Stability | The robustness of the biomarker to sample handling conditions (e.g., freeze-thaw cycles, storage temperature, time to processing). | Stability maintained under defined conditions (e.g., 4 days at 4°C) [1]. | Measuring analyte concentration after exposing plasma samples to various storage conditions and multiple freeze-thaw cycles [1]. |
The following examples from recent literature illustrate how key experiments are conducted in practice.
Example 1: Platform Comparison for Proteomic Profiling A 2024 study directly compared eight proteomic platforms by applying them to the same cohort of 78 individuals [3]. The methodology involved:
Example 2: Biomarker Panel Discovery and Validation for Alzheimer's Disease A 2019 study discovered and validated a plasma protein signature for predicting brain amyloid deposition [4]. The workflow serves as a model for a multi-phase validation process:
Example 3: Analytical Validation of a Multi-Analyte Lung Nodule Test A 2018 study detailed the analytical validation of a plasma test for lung nodules measuring EGFR, ProSB, and TIMP1 [1]. Key experiments included:
To objectively compare a novel biomarker like "Potasan" against alternatives, structure your data using clear tables and performance metrics.
Table 2: Hypothetical Performance Comparison of 'this compound' vs. Established Biomarkers
| Biomarker | Technology Platform | Analytical Sensitivity (LLoQ) | Dynamic Range | Key Clinical Performance (e.g., AUC, Sensitivity, Specificity) | Key Advantages / Disadvantages |
|---|---|---|---|---|---|
| This compound | e.g., LC-MS/MS | e.g., 0.05 ng/mL | e.g., 3 orders of magnitude | e.g., AUC: 0.92, Sens: 88%, Spec: 85% | Adv: High specificity, measures specific proteoform. Disadv: Lower throughput, requires specialized equipment. |
| Biomarker A | e.g., Olink | e.g., 0.01 ng/mL | e.g., >10 logs [3] | e.g., AUC: 0.85, Sens: 80%, Spec: 82% | Adv: High-plex, high sensitivity. Disadv: Cannot distinguish all proteoforms [3]. |
| Biomarker B | e.g., SomaScan | e.g., 0.1 ng/mL | e.g., >10 logs [3] | e.g., AUC: 0.87, Sens: 85%, Spec: 80% | Adv: Very broad coverage. Disadv: Potential for matrix effects, aptamer specificity [3]. |
The following diagram illustrates a generic workflow for the discovery and validation of a novel plasma biomarker, integrating the phases and protocols discussed.
The table below summarizes the main sample preparation techniques used in GC-MS analysis, particularly for drugs of abuse and their metabolites in biological samples [1] [2].
| Method | Principle | Typical Applications | Key Advantages / Notes |
|---|---|---|---|
| Solid Phase Extraction (SPE) [1] [2] | Uses solid sorbent to separate components, remove interferences, or fractionate the sample. | Biological samples (urine, plasma), environmental water. [1] | Can be automated. Selectivity depends on sorbent chemistry (reversed phase, ion exchange, etc.). [1] [2] |
| Solid Phase Micro-Extraction (SPME) [2] | A polymer-coated fiber absorbs analytes from sample headspace or via direct immersion. | High-background samples (e.g., food), field applications. [2] | Solvent-free, fast, simple. Lower sensitivity than SBSE. [2] |
| Stir Bar Sorptive Extraction (SBSE) [2] | A magnetic stir bar with a sorptive layer extracts analytes from the sample. | Various liquid samples. [2] | Higher sensitivity due to more sorptive phase. Mostly manual; longer extraction time. [2] |
| Liquid-Liquid Extraction (LLE) [1] | Partitioning of analytes between two immiscible liquids (e.g., organic solvent and water). | Common for drugs and metabolites. [1] | - |
| QuEChERS [2] | Salts induce phase separation between water and acetonitrile to extract polar analytes. | Pesticides in food and environmental samples. [2] | - |
| Protein Precipitation [1] | Adding solvents or salts to remove proteins from biological matrices. | Blood, plasma, and other biological fluids. [1] | A common first step for cleaning biological samples. [1] |
| Headspace Sampling [2] | Analyzes the vapor phase above a solid or liquid sample in a sealed vial. | Blood, plastics, solids, high-water content materials. [2] | Ideal for volatile compounds. "Purge and trap" is a dynamic version for higher sensitivity. [2] |
| Pyrolysis [2] | Thermally decomposes samples at high temperatures (e.g., 120°C) in an inert atmosphere. | Plastics, paints, resins, insoluble/large polymers. [2] | Negates need for solvents; useful for identifying additives and breakdown products. [2] |
The choice of Solid Phase Extraction (SPE) sorbent is critical and depends on the chemical properties of your analyte. Here is a summary of common SPE phase chemistries and their uses [2]:
| Phase Chemistry | Retention Mechanism | Typical Applications |
|---|---|---|
| Mixed-Mode / Polymeric [2] | Versatile; can combine hydrophobic and ion-exchange interactions. | Drugs and metabolites (biological matrices), polar compounds, desalting. |
| Reversed-Phase (e.g., C18, C8) [2] | Hydrophobic interactions. | Non-polar to moderately polar compounds from aqueous matrices (e.g., drugs in biological or environmental samples). |
| Normal-Phase (e.g., Silica, Florisil) [2] | Polar interactions. | Isolating polar analytes from non-polar matrices (e.g., hexane, oils). |
| Ion Exchange (SAX, SCX) [2] | Electrostatic attraction to charged acidic or basic compounds. | Nucleic acids, organic bases, acidic drugs, herbicides. |
Here are detailed methodologies for two common sample preparation techniques as referenced in the literature.
1. Solid Phase Extraction (SPE) Protocol This is a generalized outline for the extraction of drugs from biological matrices [1] [2].
2. Headspace Sampling for Volatile Compounds [2]
The following diagram illustrates the logical workflow for a typical GC-MS analysis, from sample to result, integrating the protocols mentioned above.
The performance of a solid-contact potentiometric sensor heavily depends on the material used to transduce the ion signal into an electronic signal. The table below compares common solid-contact materials based on recent research [1] [2] [3].
| Material Class | Example Materials | Key Advantages | Reported Performance (from cited studies) | Common Challenges |
|---|---|---|---|---|
| Conducting Polymers (CPs) | PEDOT, PPy, PANI [1] | Established synthesis, good ion-to-electron transduction via redox capacitance [1]. | Potential drift as low as 10 µV/h over 8 days [1]. | Susceptible to water layer formation; sensitivity to O₂/CO₂ [1] [3]. |
| Carbon Nanomaterials | Functionalized MWCNTs, Graphene Nanoplatelets [2] [3] | High double-layer capacitance, hydrophobicity, chemical stability [1] [3]. | LOD for Promethazine: 1.5×10⁻⁷ M; Signal drift: -1.2 mV/h [2]. | Requires functionalization for optimal performance; dispersion can be challenging [2]. |
| Hybrid/MIP-Enhanced | MIPs with Graphene [3] | Superior selectivity from molecularly imprinted recognition sites [3]. | LOD for Donepezil: 5.01×10⁻⁸ M; Excellent selectivity in complex samples [3]. | More complex sensor fabrication process [3]. |
To ensure consistent and comparable performance data, researchers follow standardized experimental protocols. Key methodologies are summarized below.
The following diagrams illustrate a standard sensor configuration and the logical flow for evaluating its performance.
Figure 1: Solid-contact sensor layered structure and measurement setup.
Figure 2: Key steps for systematic sensor performance evaluation.
The field is rapidly advancing, with several key trends shaping the next generation of sensors [1] [4]:
Cross-validation ensures that an analytical method provides reliable and consistent results when transferred between labs, instruments, or analysts. The process involves experimentally testing a set of recognized validation parameters [1].
The table below summarizes the key parameters typically assessed during method validation, along with their definitions and target acceptance criteria.
| Validation Parameter | Description | Target Acceptance Criteria |
|---|---|---|
| Accuracy/Recovery | Closeness between measured value and true value [1]. | Recovery of 93-104%; RSD <15% [1]. |
| Precision | Repeatability of measurements (Intra-day & Inter-day) [1]. | RSD <15% for both intra- and inter-day precision [1]. |
| Linearity & Range | Ability to obtain results proportional to analyte concentration [1]. | Coefficient of determination (R²) >0.99 over specified range [1]. |
| Sensitivity (LOD & LOQ) | LOD: Lowest detectable level. LOQ: Lowest measurable level with precision and accuracy [1]. | LOD: S/N ~3. LOQ: S/N ~10; with precision and accuracy RSD <15% [1]. |
| Selectivity/Specificity | Ability to measure the analyte accurately in the presence of other components [1]. | No interference from the sample matrix at the retention time of the analyte [1]. |
While not for Potasan, the following protocol for a triple-therapy drug analysis illustrates how a validation study can be designed and executed [1]. You can use this as a template.
1. Sample Preparation (Extraction)
2. Instrumentation & Chromatography
3. Validation Experiments
The following diagram outlines the general workflow for developing and validating an analytical method, from preparation to final acceptance.
The diagram below illustrates the specific LC-MS/MS analytical process used in the example protocol.
Since direct information on this compound is unavailable, here are practical steps you can take:
Acute Toxic;Environmental Hazard